N-benzyl-N'-(2,4-dimethylphenyl)ethanediamide
Overview
Description
N-benzyl-N'-(2,4-dimethylphenyl)ethanediamide, also known as BDEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. BDEA belongs to the family of N-benzylated diamides, which are known for their diverse biological and pharmacological activities. In
Scientific Research Applications
N-benzyl-N'-(2,4-dimethylphenyl)ethanediamide has shown promising results in various scientific research applications, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been investigated for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. In organic synthesis, this compound has been used as a building block for the synthesis of complex molecules. In material science, this compound has been explored for its potential as a liquid crystal compound and as a precursor for the synthesis of metal-organic frameworks.
Mechanism of Action
The mechanism of action of N-benzyl-N'-(2,4-dimethylphenyl)ethanediamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In anti-cancer research, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and play a role in cancer progression. In anti-inflammatory research, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In anti-viral research, this compound has been shown to inhibit the replication of HIV-1 and other viruses.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In anti-cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In anti-inflammatory research, this compound has been shown to reduce inflammation and oxidative stress in animal models of rheumatoid arthritis and other inflammatory diseases. In anti-viral research, this compound has been shown to inhibit viral replication and reduce viral load in infected cells.
Advantages and Limitations for Lab Experiments
N-benzyl-N'-(2,4-dimethylphenyl)ethanediamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations for lab experiments, including its limited solubility in water and some organic solvents. This compound also has a relatively short half-life in vivo, which may limit its therapeutic potential.
Future Directions
There are several future directions for the scientific research of N-benzyl-N'-(2,4-dimethylphenyl)ethanediamide. In medicinal chemistry, this compound could be further optimized for its anti-cancer, anti-inflammatory, and anti-viral activities. In organic synthesis, this compound could be used as a building block for the synthesis of new molecules with diverse biological and pharmacological activities. In material science, this compound could be explored for its potential as a liquid crystal compound and as a precursor for the synthesis of new metal-organic frameworks with unique properties. Overall, this compound has significant potential for various scientific research applications and warrants further investigation.
properties
IUPAC Name |
N-benzyl-N'-(2,4-dimethylphenyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-8-9-15(13(2)10-12)19-17(21)16(20)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDZVLBNGKUOSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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